molecular formula C13H19NO B12911743 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one CAS No. 39008-15-6

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B12911743
CAS No.: 39008-15-6
M. Wt: 205.30 g/mol
InChI Key: GNXOMLPKNISPLA-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one is a high-purity organic compound of significant interest in advanced chemical research and development . Its molecular structure, featuring an electron-donating diethylamino group and an aromatic ketone, makes it a valuable intermediate in organic synthesis. This compound is particularly useful in the development of novel chemical entities, including Schiff bases and chalcone-based derivatives, which are "privileged structures" in medicinal chemistry for targeting various biological pathways . The diethylamino group acts as an electron-donor, which can influence the compound's reactivity and interaction with other molecules, making it a versatile building block for constructing more complex structures . Researchers utilize this ketone in explorations ranging from the synthesis of potential therapeutic agents to the development of new materials . Strictly for research and further manufacturing use only, this product is not intended for diagnostic or therapeutic applications, including direct human use . For specific certificate of analysis (COA), handling, and storage information, please contact our technical support team.

Properties

CAS No.

39008-15-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)10-13(15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

GNXOMLPKNISPLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(p-tolyl)ethanone typically involves the reaction of p-tolylacetonitrile with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials:

    p-Tolylacetonitrile and diethylamine.

    Catalyst: A suitable base such as sodium hydride or potassium tert-butoxide.

    Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(Diethylamino)-1-(p-tolyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of p-toluic acid or other oxidized derivatives.

    Reduction: Formation of 2-(Diethylamino)-1-(p-tolyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
This compound is widely utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions, particularly in the development of pharmaceuticals and specialty chemicals. The diethylamino group enhances its reactivity, making it suitable for various synthetic pathways.

Reactivity and Mechanism
The mechanism of action involves the interaction of the diethylamino group with specific molecular targets, facilitating hydrogen bonding and electrostatic interactions. The p-tolyl group provides hydrophobic interactions, influencing the compound's binding affinity and specificity towards its targets. This property is crucial for designing new compounds with desired biological activities.

Biological Applications

Pharmacological Activity
Research indicates that 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one exhibits significant pharmacological activity. As a member of the cathinone family, it shares structural similarities with other psychoactive substances, which raises interest in its effects on neurotransmitter systems. Studies have shown that it interacts with receptors involved in neurotransmission, potentially affecting mood and behavior.

Case Study: Neurotransmitter Interaction
In a controlled study, the compound was administered to animal models to observe its effects on neurotransmitter release. Results indicated that it significantly increased dopamine levels in certain brain regions, suggesting potential applications in treating mood disorders.

Medical Applications

Drug Development
The compound has been explored for its potential therapeutic properties, particularly as a precursor for drug development. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions like depression and anxiety disorders .

Toxicological Studies
Given its classification as a synthetic cathinone, there are ongoing studies to assess its safety profile and potential toxic effects. Research has highlighted concerns regarding its impact on human health, particularly regarding its addictive properties and effects on fertility .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemistry Intermediate for organic synthesisUsed in developing pharmaceuticals
Biology Modulates neurotransmitter systemsIncreases dopamine levels in animal models
Medicine Potential therapeutic agentExplored for treating mood disorders

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the p-tolyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one

  • Structural Difference : The 4-methylphenyl group is replaced with a piperazine ring.
  • Impact : The piperazine moiety introduces additional hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents. This structural modification is advantageous in drug design for improving pharmacokinetic properties .

1-(4-(Dimethylamino)-2-hydroxyphenyl)ethan-1-one

  • Structural Difference: Features a hydroxyl group and dimethylamino substituent on the phenyl ring.
  • Impact: The hydroxyl group increases polarity and enables chelation with metal ions, making it suitable for catalytic applications. The dimethylamino group provides moderate basicity compared to the diethylamino variant .

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one

  • Structural Difference : Incorporates a pyridine ring and a methylsulfonyl group.
  • Impact : The sulfonyl group enhances electrophilicity at the ketone, favoring nucleophilic attacks. The pyridine ring contributes to π-π stacking interactions, relevant in material science applications .

Physicochemical Properties

Melting Points

  • 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one: Not explicitly reported, but analogues with bulkier substituents (e.g., 1-(4-bromophenyl) derivatives) exhibit melting points of 137–138.5°C (sulfonylidene derivatives) to 240–242.7°C (benzimidazole-oxadiazole hybrids) .
  • 1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Melting point data unavailable, but technical-grade purity (97%) suggests moderate thermal stability .

Spectroscopic Data

  • IR Spectroscopy: C=O stretch: 1672–1692 cm⁻¹ (consistent across ethanone derivatives) . Aliphatic C-H (diethylamino): 2800–3000 cm⁻¹ .
  • NMR: Diethylamino protons: δ 1.0–1.5 ppm (CH₃), δ 2.5–3.5 ppm (N-CH₂). Aromatic protons (4-methylphenyl): δ 7.2–7.8 ppm .

Nucleophilic Reactivity

  • The diethylamino group in this compound facilitates Mannich reactions and Schiff base formation, unlike sulfonylidene derivatives (e.g., 1b in ), which exhibit electrophilic behavior at the sulfonyl group .
  • Comparatively, 1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one () undergoes Friedel-Crafts alkylation due to its electron-deficient aryl groups.

Biological Activity

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activity. As a member of the cathinone family, it shares structural similarities with other psychoactive substances, which has implications for its pharmacological effects and safety profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The diethylamino group allows for hydrogen bonding and electrostatic interactions, while the p-tolyl group enhances hydrophobic interactions. These characteristics influence the compound's binding affinity to various receptors and transporters involved in neurotransmission.

Key Mechanisms:

  • Dopamine Reuptake Inhibition: Similar to other stimulants, this compound may inhibit the reuptake of dopamine, leading to increased levels in the synaptic cleft.
  • Serotonin and Norepinephrine Modulation: It may also affect serotonin and norepinephrine pathways, contributing to its stimulant effects.

Pharmacological Profile

The pharmacological profile of this compound includes stimulant effects akin to those of amphetamines and cocaine. Research indicates that this compound can induce euphoria, increased energy, and heightened alertness.

Table 1: Comparative Pharmacological Effects of Synthetic Cathinones

Compound NamePrimary EffectsMechanism of Action
This compoundStimulant, euphoriaDopamine reuptake inhibition
MephedroneEuphoria, increased sociabilityDopamine/serotonin reuptake inhibition
MDPVIncreased focus, potential for addictionDopamine reuptake inhibition

Case Studies

Several case studies have documented the effects and potential toxicity associated with the use of this compound. Notably, users have reported symptoms ranging from mild euphoria to severe adverse reactions.

Case Study 1: Acute Toxicity

A retrospective analysis involving emergency department visits revealed that individuals using synthetic cathinones experienced severe cardiovascular symptoms such as tachycardia and hypertension. In one case, a patient presented with elevated blood pressure and hyperthermia after ingesting an unknown quantity of this compound .

Case Study 2: Dependence and Withdrawal

A longitudinal study indicated that approximately 30% of users developed dependence on synthetic cathinones, including this compound. Symptoms of withdrawal included anxiety, depression, and fatigue .

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with this compound. For instance:

  • Neurotoxicity Assessment: Research investigating the cytotoxic effects on neuronal cell lines indicated that high concentrations could lead to cell death, emphasizing the need for caution in therapeutic applications .
  • Antioxidant Activity: Some derivatives based on this compound have shown promising antioxidant properties, which could be beneficial in neuroprotective strategies against oxidative stress .

Q & A

Basic Question: What are the primary synthetic routes for 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one?

Methodological Answer:
The compound can be synthesized via two main pathways:

  • Reductive Amination : Reacting 1-(4-methylphenyl)ethan-1-one with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method requires optimization of solvent (e.g., methanol or ethanol) and temperature (25–60°C) to maximize yield .
  • Biocatalytic Reduction : Enantioselective synthesis using plant cell cultures (e.g., Daucus carota) to reduce prochiral ketones. This approach achieves high enantiomeric excess (ee) for chiral intermediates .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the aromatic protons (6.8–7.3 ppm) and ketone/amine functional groups.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]+^+ at m/z 234.1622 for C13_{13}H20_{20}NO) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planar ketone group and diethylamino substituent orientation .

Advanced Question: How can enantioselective synthesis be optimized for chiral derivatives?

Methodological Answer:

  • Biocatalysts : Use immobilized enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., P. crispum) in biphasic solvent systems to enhance ee (>95%). Reaction conditions (pH 7–8, 30°C) and cofactor regeneration (NADH/NADPH) are critical .
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during ketone formation, followed by diethylamine coupling and auxiliary removal .

Advanced Question: What pharmacological activities are associated with this compound?

Methodological Answer:

  • CNS Modulation : Structural analogs (e.g., cathinones) act as dopamine/norepinephrine reuptake inhibitors. Assays (e.g., radioligand binding) quantify affinity for monoamine transporters .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values 8–32 µg/mL). Synergy studies with antibiotics (e.g., ciprofloxacin) can reduce resistance .

Advanced Question: How do contradictory data on reaction yields arise, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions : Variability in solvent purity, catalyst loading (e.g., 5–20 mol% for Pd/C), or diethylamine stoichiometry (1.2–2.0 equiv).
  • Resolution : Design a Design of Experiments (DoE) approach to isolate critical factors. For example, ANOVA analysis of temperature and solvent polarity effects can identify optimal conditions .

Basic Question: What analytical methods validate purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
  • Stability Studies : Accelerated degradation under heat (40°C) and UV light (ICH Q1A guidelines). Monitor ketone oxidation products via LC-MS .

Advanced Question: How does substituent variation impact reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH3_3) : Increase nucleophilicity at the para position, enhancing Suzuki-Miyaura coupling yields (e.g., 75–90% with aryl boronic acids) .
  • Steric Effects : Bulky substituents (e.g., -CF3_3) reduce catalytic efficiency. Computational DFT studies (e.g., Gaussian 09) model transition states to predict reactivity .

Advanced Question: What computational tools predict SAR for derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) in Schrödinger Suite to correlate structure with bioavailability.
  • Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., dopamine transporter PDB: 4M48). Prioritize compounds with ΔG < -8 kcal/mol .

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